

What are the chemical properties of Ethylene glycol-13C2?

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Compound of Interest

Compound Name: Ethylene glycol-13C2

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An In-depth Technical Guide to the Chemical Properties of Ethylene Glycol-13C2

Ethylene glycol-13C2 ($^{13}\text{C}_2\text{H}_6\text{O}_2$) is a stable isotope-labeled form of ethylene glycol, where both carbon atoms are replaced with the carbon-13 (^{13}C) isotope. This isotopic labeling makes it an invaluable tool for researchers, scientists, and drug development professionals, particularly in studies requiring the tracing of carbon atoms through metabolic pathways or chemical reactions. Its primary applications include its use as a tracer, an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and in metabolic flux analysis.^{[1][2][3]}

Physical and Chemical Properties

Ethylene glycol-13C2 is a colorless, odorless, viscous liquid.^{[4][5][6]} Its physical and chemical properties are nearly identical to those of its unlabeled counterpart, with the key difference being its increased molecular weight due to the presence of two ^{13}C isotopes.

Table 1: Physical and Chemical Data for **Ethylene Glycol-13C2**

Property	Value	Source(s)
IUPAC Name	Ethane-1,2-diol- ¹³ C ₂	[6]
Synonyms	Ethylene- ¹³ C ₂ glycol, (1,2- ¹³ C ₂)Ethane-1,2-diol	[7][8]
CAS Number	104700-12-1	
Molecular Formula	HO ¹³ CH ₂ ¹³ CH ₂ OH	
Molecular Weight	64.05 g/mol	[9]
Appearance	Colorless liquid/oil	[10]
Melting Point	-13 °C (lit.)	[7][8]
Boiling Point	196-198 °C (lit.)	[7][8]
Density	1.148 g/mL at 25 °C	[11]
Refractive Index	n ₂₀ /D 1.431 (lit.)	[7][8]
Flash Point	111.0 °C (closed cup)	
Isotopic Purity	≥99 atom % ¹³ C	
Chemical Purity	≥99% (GC)	
Solubility	Miscible with water; Soluble in DMSO, Methanol, lower aliphatic alcohols, acetone.	[10][12][13]

Spectroscopic Properties

The isotopic labeling of **Ethylene glycol-¹³C₂** is most clearly identified through mass spectrometry and ¹³C NMR spectroscopy.

Table 2: Spectroscopic Data for **Ethylene Glycol-¹³C₂**

Technique	Observation
Mass Spectrometry	Mass shift of M+2 compared to unlabeled ethylene glycol.[11]
^{13}C NMR	A single, strong signal is expected due to the chemical equivalence of the two ^{13}C -labeled carbon atoms. The signal appears in the range of 60-68 ppm.[14] The presence of ^{13}C - ^{13}C coupling can also be observed.

Reactivity and Stability

Stability: **Ethylene glycol-13C2** is stable under normal storage conditions.[15] It should be stored at room temperature away from light and moisture.[9]

Reactivity: The chemical reactivity of **Ethylene glycol-13C2** is analogous to that of standard ethylene glycol. It can undergo a variety of reactions typical for a diol, including:

- Esterification: Reacts with acids to form esters.[16]
- Etherification: Can form ethers.[16]
- Oxidation: Can be oxidized to form aldehydes (glycolaldehyde, glyoxal) and carboxylic acids (glycolic acid, oxalic acid).
- Dehydration: Undergoes intramolecular or intermolecular water loss when heated with a catalyst.[16]

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and polymerization catalysts.[15]

Experimental Protocols

While specific, detailed experimental protocols for **Ethylene glycol-13C2** are often application-dependent, the following outlines the standard methodologies used to verify its identity and purity.

Purity Determination by Gas Chromatography (GC)

- Objective: To determine the chemical purity of **Ethylene glycol-13C2**, typically reported as $\geq 99\%$.
- Methodology:
 - Sample Preparation: A dilute solution of **Ethylene glycol-13C2** is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).
 - Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used. A polar capillary column (e.g., a wax-type column) is suitable for separating glycols.
 - GC Conditions:
 - Injector Temperature: $\sim 250\text{ }^{\circ}\text{C}$
 - Oven Program: An initial temperature of $\sim 60\text{--}80\text{ }^{\circ}\text{C}$, held for a few minutes, followed by a temperature ramp of $10\text{--}20\text{ }^{\circ}\text{C}/\text{min}$ up to a final temperature of $\sim 220\text{--}240\text{ }^{\circ}\text{C}$.
 - Detector Temperature: $\sim 250\text{--}300\text{ }^{\circ}\text{C}$
 - Carrier Gas: Helium or Nitrogen at a constant flow rate.
 - Analysis: The sample is injected into the GC. The retention time of the main peak corresponding to **Ethylene glycol-13C2** is recorded. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation by NMR and Mass Spectrometry

- Objective: To confirm the molecular structure and isotopic labeling of **Ethylene glycol-13C2**.
- Methodology (^{13}C NMR Spectroscopy):
 - Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D_2O , Methanol- d_4).

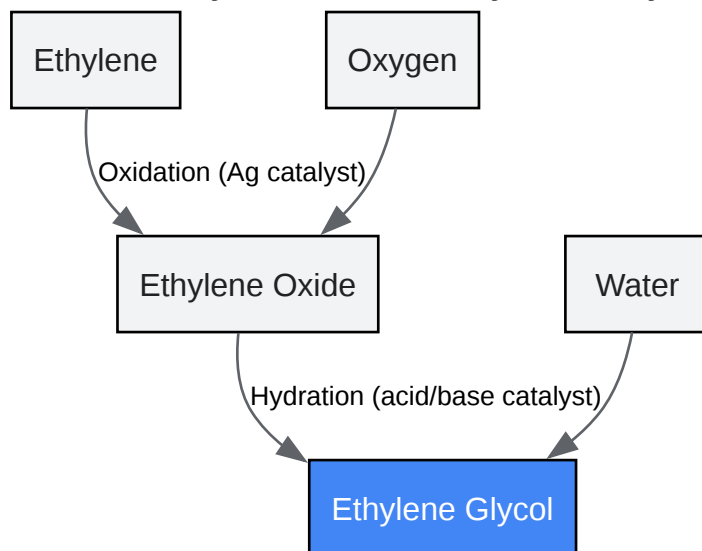
- Data Acquisition: A ^{13}C NMR spectrum is acquired on a high-field NMR spectrometer. Due to the 99% enrichment, a single-pulse experiment is usually sufficient.
- Analysis: The spectrum is analyzed for the characteristic chemical shift of the ^{13}C -labeled carbons. The presence of ^{13}C - ^{13}C coupling constants provides definitive proof of the adjacent ^{13}C labels. For unlabeled ethylene glycol, a peak is observed near 63 ppm.[14]
- Methodology (Mass Spectrometry):
 - Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic inlet (GC-MS or LC-MS).
 - Ionization: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS are common methods.
 - Analysis: The mass spectrum is analyzed to determine the molecular weight. The molecular ion peak (M^+) for **Ethylene glycol- $^{13}\text{C}_2$** will be observed at m/z corresponding to its isotopically enriched mass (e.g., ~64.05 Da), which is 2 mass units higher than unlabeled ethylene glycol (M.W. ~62.07).[11] This "M+2" shift is a key indicator of the di- ^{13}C labeling.

Mandatory Visualizations

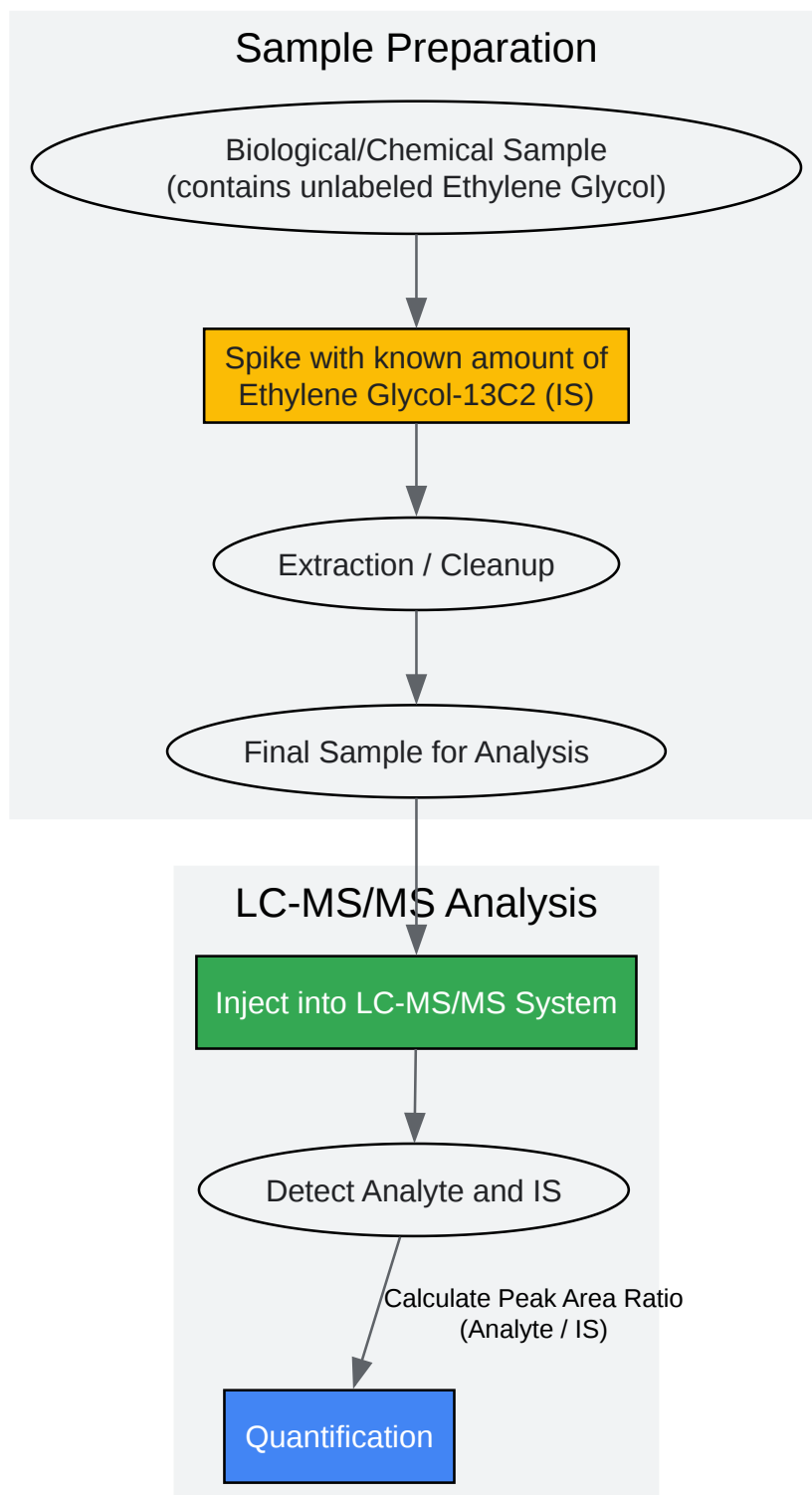
Synthesis of Ethylene Glycol

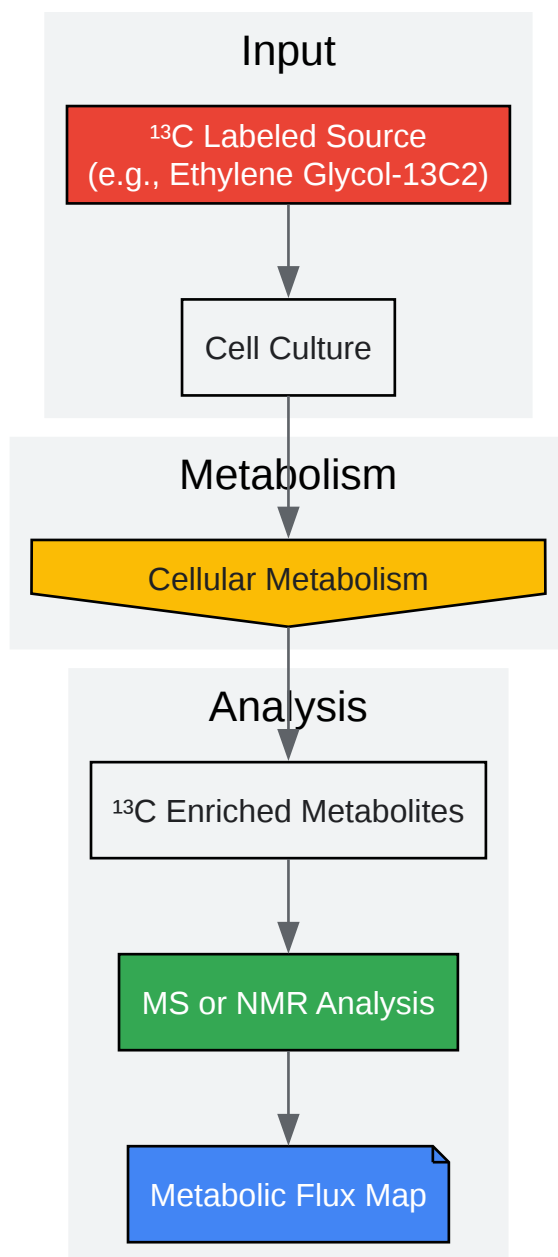
The industrial synthesis of ethylene glycol typically involves the hydration of ethylene oxide, which itself is produced from the oxidation of ethylene.[5] This process is a fundamental logical relationship in the production of the unlabeled compound.

Industrial Synthesis of Ethylene Glycol



Workflow: Ethylene Glycol-13C2 as Internal Standard



Concept: Metabolic Flux Analysis with ^{13}C Labeling

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